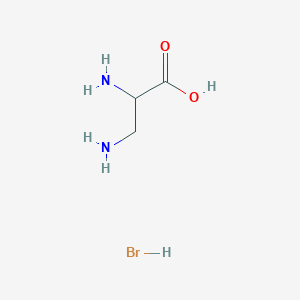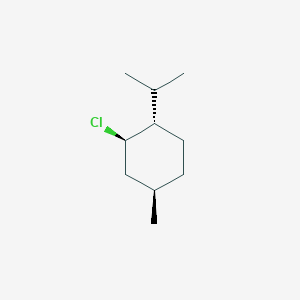
塔拉斯汀
描述
Talastine is a member of phthalazines.
科学研究应用
药物
塔拉斯汀,也称为商品名阿哈农,是一种抗组胺药 . 抗组胺药是治疗过敏性鼻炎和其他过敏症的药物。它们可以缓解过敏症状,如打喷嚏、瘙痒、流鼻涕和流泪。
药理学
在药理学领域,塔拉斯汀被认为是一种实验性小分子 . 但是,其吸收、分布、代谢和排泄等详细的药理学数据尚未公开 .
化学
塔拉斯汀的分子式为C19H21N3O,分子量为307.40 . 它是一种酞嗪衍生物,属于含有酞嗪部分的一类化合物,酞嗪部分是二苯并氮杂环庚烷,是苯与氮杂环庚烷融合形成的 .
生物学
在生物学中,塔拉斯汀已知会干扰组胺在H1受体上的作用 . 这可以帮助缓解许多症状,包括潮红、瘙痒、荨麻疹、灼热感、鼻塞、打喷嚏、气道收缩、呼吸困难、胃肠痉挛、腹泻、胀气、腹痛、心动过速、血压波动或头晕 .
作用机制
Target of Action
Talastine is primarily known as an antihistamine . Antihistamines work by blocking the action of histamine, a compound that is released by cells in response to allergic and inflammatory reactions. Histamine binds to its receptors, such as the H1 receptor, causing symptoms of allergy. Talastine’s primary target is therefore likely to be the H1 receptor .
Mode of Action
As an antihistamine, it is expected to bind to the H1 receptor, preventing histamine from binding to this receptor and thereby inhibiting the allergic response . .
Biochemical Pathways
Given its role as an antihistamine, it is likely to affect the histamine signaling pathway by blocking the H1 receptor . This would prevent the downstream effects of histamine binding, such as vasodilation, bronchoconstriction, and increased vascular permeability, which are typical symptoms of allergic reactions.
Result of Action
The molecular and cellular effects of Talastine’s action are likely to be related to its role as an antihistamine. By blocking the H1 receptor, Talastine would prevent the cellular responses triggered by histamine, such as changes in cell permeability and smooth muscle contraction . .
生化分析
Biochemical Properties
Talastine, as an H1-antihistamine, plays a significant role in biochemical reactions. It interacts with H1 receptors, which are proteins located on the surface of many cells, including those in the airways and vascular smooth muscle. The interaction between Talastine and these receptors helps to reduce the effects of histamine, a biomolecule that can cause symptoms of allergy .
Cellular Effects
The effects of Talastine on various types of cells and cellular processes are primarily related to its antihistamine properties. By binding to H1 receptors, Talastine can inhibit the action of histamine, thereby reducing allergic reactions. This can influence cell signaling pathways and gene expression related to immune response .
Molecular Mechanism
Talastine exerts its effects at the molecular level primarily through its interaction with H1 receptors. As an H1-antihistamine, it acts as an inverse agonist, binding to these receptors and reducing their activity. This can lead to changes in gene expression and cellular signaling pathways, helping to alleviate symptoms of allergy .
Metabolic Pathways
Talastine is involved in the H1-antihistamine action pathway
属性
IUPAC Name |
4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21(2)12-13-22-19(23)17-11-7-6-10-16(17)18(20-22)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAAMXMULMCKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16188-76-4 (mono-hydrochloride) | |
| Record name | Talastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20167265 | |
| Record name | Talastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16188-61-7 | |
| Record name | Talastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16188-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13349 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AB2PA48B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Talastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence suggests that Talastine can cause allergic reactions?
A1: While Talastine is an antihistamine intended to treat allergic reactions, a study documented two cases of allergic drug exanthema (skin rash) attributed to Talastine hydrochloride. [] This suggests that Talastine, while generally used to manage allergic responses, may itself trigger allergic reactions in certain individuals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















